2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, antitumor, and DNA-intercalating properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and materials science .
Vorbereitungsmethoden
The synthesis of 2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a Brønsted acid catalyst such as acetic acid or hydrochloric acid . The reaction is carried out under reflux conditions, often in ethanol or formic acid . Industrial production methods may involve the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization to achieve higher yields and purity .
Analyse Chemischer Reaktionen
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits DNA-intercalating properties, making it useful in studying DNA interactions and developing anticancer agents
Medicine: Due to its antiviral and antitumor activities, it is being investigated for potential therapeutic applications
Industry: It is used in the development of optoelectronic devices, including light-emitting diodes and sensors.
Wirkmechanismus
The primary mechanism of action of 2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation . This process disrupts DNA replication and transcription, leading to cytotoxic effects on cancer cells . The compound also interacts with various molecular targets, including topoisomerase enzymes and ATP-binding cassette transporters, contributing to its antiviral and multidrug resistance-modulating activities .
Vergleich Mit ähnlichen Verbindungen
2,3-diethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substituents and the resulting biological activities. Similar compounds include:
Ellipticine: A naturally occurring alkaloid with antitumor properties.
6H-indolo[2,3-b]quinoxaline: The parent compound with similar DNA-intercalating and antiviral activities.
NCA0424 and B-220: Derivatives with enhanced DNA-binding affinity and cytotoxicity.
These compounds share a common indoloquinoxaline skeleton but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C21H23N3O2 |
---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
2,3-diethoxy-6-propylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H23N3O2/c1-4-11-24-17-10-8-7-9-14(17)20-21(24)23-16-13-19(26-6-3)18(25-5-2)12-15(16)22-20/h7-10,12-13H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
UGVNGNFCXPPDAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.